![molecular formula C9H16ClF2N B13446753 1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride is a chemical compound with the molecular formula C9H16ClF2N. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride typically involves the introduction of fluorine atoms into the spiro structure. One common method is the reaction of a spirocyclic precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver fluoride to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps like purification through recrystallization and the use of advanced techniques like chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluoro ketones or carboxylic acids.
Reduction: Formation of difluoro amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their function. This compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-difluorospiro[2.5]octan-6-amine hydrochloride
- 1,1-difluoro-2-methylspiro[2.5]octan-6-amine hydrochloride
Uniqueness
1,1-difluoro-N-methylspiro[2.5]octan-6-amine hydrochloride is unique due to the presence of both fluorine atoms and a spiro structure, which imparts distinct chemical and physical properties. The methyl group attached to the nitrogen atom further differentiates it from other similar compounds, potentially leading to unique biological activities and applications .
Properties
Molecular Formula |
C9H16ClF2N |
|---|---|
Molecular Weight |
211.68 g/mol |
IUPAC Name |
2,2-difluoro-N-methylspiro[2.5]octan-6-amine;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c1-12-7-2-4-8(5-3-7)6-9(8,10)11;/h7,12H,2-6H2,1H3;1H |
InChI Key |
MWCZAWXQZTXCEW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2(CC1)CC2(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




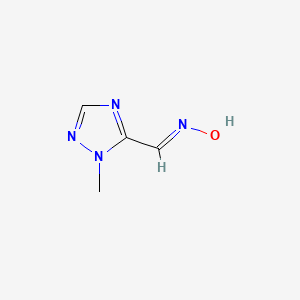
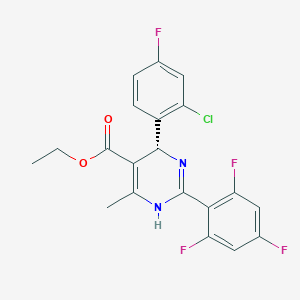
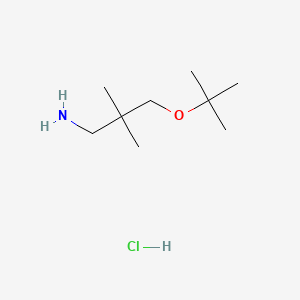
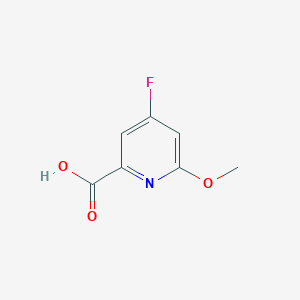


![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)
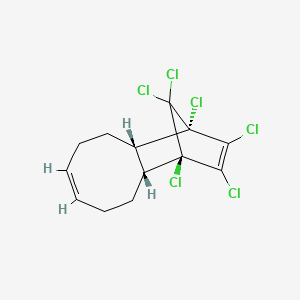
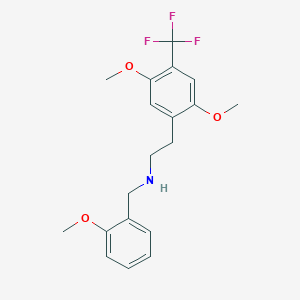

![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
